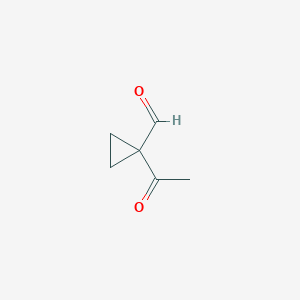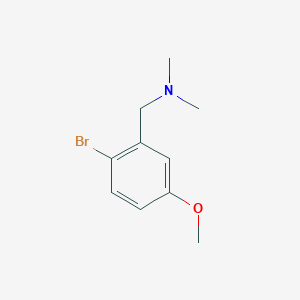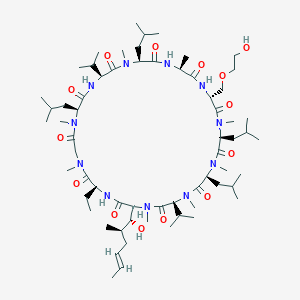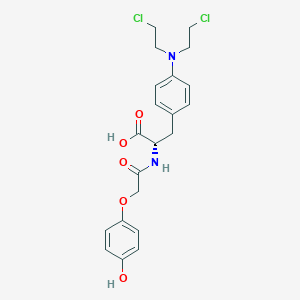
MelPO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanin is a naturally occurring pigment that is responsible for skin, hair, and eye color in humans. Melanin is also present in other organisms, including animals, plants, and microorganisms. Melanin has been the subject of extensive research due to its role in many physiological processes, including protection against UV radiation, regulation of body temperature, and the immune response. Melanin-based materials have also been studied for their potential use in a variety of applications, including biomedical imaging, drug delivery, and tissue engineering. One such material is MelPO, which is a melanin-like polymer synthesized using a biomimetic approach.
Mecanismo De Acción
The mechanism of action of MelPO is not fully understood, but it is believed to be related to its ability to bind to and absorb light. MelPO has been shown to have strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO may also interact with biological molecules, such as proteins and nucleic acids, which could contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
MelPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MelPO can inhibit the growth of cancer cells and bacteria. MelPO has also been shown to have antioxidant activity, which could be beneficial in preventing oxidative damage in cells. In vivo studies have shown that MelPO can be used as a contrast agent for imaging applications, and that it has low toxicity and biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MelPO has several advantages for use in lab experiments. It is easy to synthesize using a biomimetic approach, and it has excellent optical properties for imaging applications. MelPO is also biocompatible and has low toxicity, which makes it suitable for use in biological systems. However, MelPO has some limitations. It is sensitive to pH and temperature, which could affect its stability in biological systems. MelPO is also prone to aggregation, which could affect its biological activity.
Direcciones Futuras
There are several future directions for research on MelPO. One area of research is the development of MelPO-based materials for tissue engineering applications. MelPO has been shown to have excellent biocompatibility, which makes it a promising material for use in tissue engineering. Another area of research is the development of MelPO-based contrast agents for imaging applications. MelPO has excellent optical properties, which could make it a valuable tool for biomedical imaging. Finally, research could focus on the development of MelPO-based drug delivery systems. MelPO can be loaded with drugs and targeted to specific tissues, which could improve the efficacy of drug therapies.
Métodos De Síntesis
MelPO is synthesized using a biomimetic approach, which involves the oxidation of the amino acid tyrosine to form a melanin-like polymer. The synthesis process involves the use of oxidizing agents, such as hydrogen peroxide or ammonium persulfate, and the addition of a catalyst, such as FeCl3 or CuSO4. The resulting MelPO is a dark brown powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
MelPO has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in biomedical imaging. MelPO has been shown to have excellent optical properties, including strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO has also been studied for its potential use in drug delivery. The polymer can be loaded with drugs and targeted to specific tissues using functionalization with targeting ligands.
Propiedades
Número CAS |
131089-09-3 |
|---|---|
Nombre del producto |
MelPO |
Fórmula molecular |
C21H24Cl2N2O5 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
Clave InChI |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Otros números CAS |
131089-09-3 |
Sinónimos |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



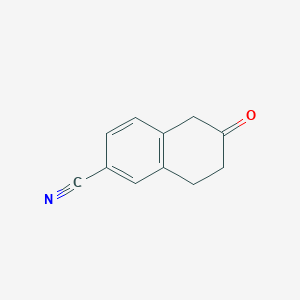
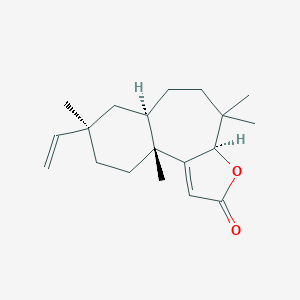
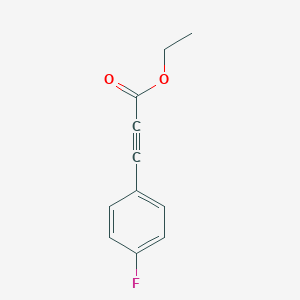
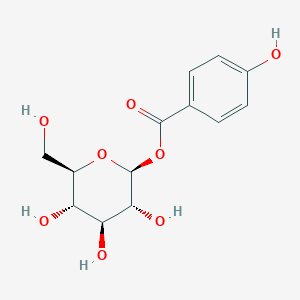
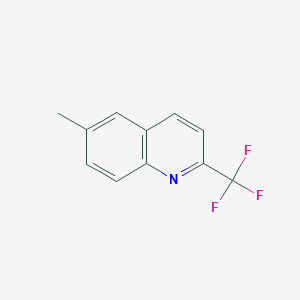
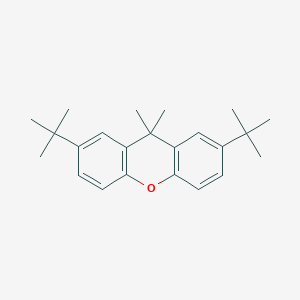
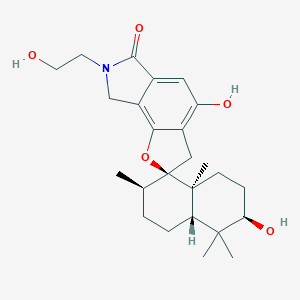
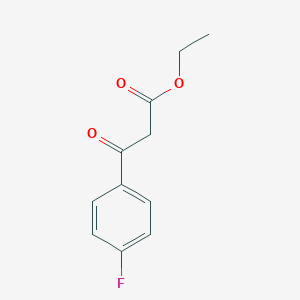
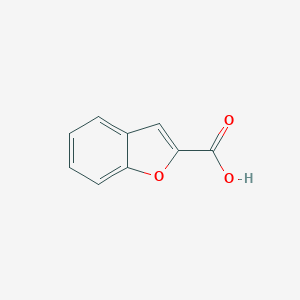
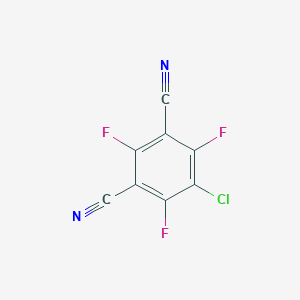
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
